Product packaging for (1-Chloro-2,2-dimethylpropyl)benzene(Cat. No.:CAS No. 1688-17-1)

(1-Chloro-2,2-dimethylpropyl)benzene

Cat. No.: B1652995
CAS No.: 1688-17-1
M. Wt: 182.69 g/mol
InChI Key: CWQDDKWOLSHALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are indispensable tools in the arsenal (B13267) of synthetic organic chemists. The incorporation of a halogen atom, such as chlorine, into an aromatic structure provides a versatile "handle" for a wide array of chemical transformations. These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, polymers, and advanced materials. mt.comiloencyclopaedia.org

The presence of a halogen can precisely modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which is critical for designing new drug candidates. Halogen atoms enhance the metabolic robustness of compounds by protecting vulnerable sites from oxidation, thereby extending their effective lifetime in biological systems. Furthermore, the carbon-halogen bond is a key reactive site for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, primarily through metal-catalyzed cross-coupling reactions. This reactivity allows for the late-stage functionalization of complex molecules, a highly sought-after strategy in medicinal chemistry and materials science.

Research Trajectory of (1-Chloro-2,2-dimethylpropyl)benzene in Mechanistic Studies

The research history surrounding this compound is deeply intertwined with the foundational principles of carbocation chemistry and reaction mechanisms. Much of the initial interest in related structures, such as neopentyl halides, stemmed from their pronounced tendency to undergo rearrangement during reactions like Friedel-Crafts alkylation. For instance, the reaction of benzene (B151609) with 1-chloro-2,2-dimethylpropane (B1207488) in the presence of a Lewis acid catalyst does not yield the expected neopentylbenzene (B92466). Instead, the primary carbocation intermediate rapidly rearranges via a methyl shift to a more stable tertiary carbocation, leading to 2-methyl-2-phenylbutane as the major product. chegg.com This classic example of carbocation rearrangement underscores the thermodynamic driving forces that dictate product formation in such reactions.

This established understanding of carbocation stability set the stage for investigating the reactivity of the neophyl system, as exemplified by this compound and its derivatives (e.g., neophyl tosylates). These compounds became benchmark substrates for studying solvolysis reactions—reactions where the solvent acts as the nucleophile. Mechanistic studies on neophyl systems were pivotal in demonstrating the concept of β-aryl-assisted solvolysis, also known as anchimeric assistance. oup.com In this process, the adjacent phenyl group participates in the departure of the leaving group, forming a stabilized, bridged phenonium ion intermediate. This pathway avoids the formation of a discrete, high-energy primary carbocation at the benzylic position. oup.com

The trajectory of research has thus focused on using the fixed and sterically demanding neophyl framework to isolate and study the effects of neighboring group participation, providing clear evidence for reaction pathways that deviate from simple SN1 or SN2 mechanisms.

Scope and Objectives of Academic Investigations into Its Reactivity

Academic investigations into the reactivity of this compound and related neophyl derivatives are driven by several key objectives aimed at refining our understanding of organic reaction mechanisms.

A primary goal is to quantify the extent of aryl participation in nucleophilic substitution reactions. By studying the solvolysis rates of neophyl systems and comparing them to analogous compounds that cannot benefit from such participation, researchers can dissect the energetic contribution of the neighboring phenyl ring. oup.com These studies often involve analyzing the solvent effects on reaction rates. The response of the reaction rate to changes in solvent polarity provides insight into the charge distribution in the transition state, helping to distinguish between different mechanistic pathways. oup.comnih.gov

Another objective is to map the continuous spectrum of substitution mechanisms, from concerted SN2 processes to stepwise SN1 reactions involving discrete carbocation intermediates. The neophyl system provides a model where a direct SN2 attack is sterically hindered and a direct SN1 process leading to a primary carbocation is energetically unfavorable, thus highlighting the alternative pathway of anchimeric assistance. oup.com

The data gathered from these investigations contribute to the development of linear free-energy relationships and kinetic models that can predict the reactivity of other complex organic molecules. These fundamental studies, using model compounds like this compound, are essential for building the predictive power that underpins modern synthetic strategy and reaction design.

Interactive Data Tables

Table 1: Mechanistic Outcome of a Related Friedel-Crafts Alkylation

The following table details the classic Friedel-Crafts alkylation of benzene with a neopentyl-type halide. This reaction is mechanistically related and demonstrates the principle of carbocation rearrangement, which is crucial for understanding the behavior of compounds like this compound.

ParameterDetailsMechanistic Implication
Reactants Benzene and 1-chloro-2,2-dimethylpropaneThe alkyl halide is a primary halide.
Catalyst Aluminum chloride (AlCl₃)Lewis acid that facilitates carbocation formation.
Expected Product NeopentylbenzeneProduct from direct substitution without rearrangement.
Observed Major Product 2-Methyl-2-phenylbutaneIndicates a structural reorganization during the reaction. chegg.com
Key Intermediate Primary carbocationInitially formed but is highly unstable.
Rearrangement 1,2-Methyl ShiftThe unstable primary carbocation rearranges to a more stable tertiary carbocation before attacking the benzene ring.

Table 2: Key Findings from Solvolysis Studies of Neophyl Systems

This table summarizes the central findings from solvolysis studies on neophyl derivatives, which are instrumental in characterizing the reactivity of this compound.

FindingObservationSignificance
Reaction Pathway β-Aryl-Assisted (kΔ) SolvolysisThe reaction does not proceed through a simple SN1 or SN2 mechanism. The neighboring phenyl group actively participates in displacing the leaving group. oup.com
Key Intermediate Bridged Phenonium IonThe participation of the phenyl ring leads to a stabilized, bridged cationic intermediate rather than a discrete primary carbocation. oup.com
Solvent Effects Reduced Sensitivity to Solvent PolarityThe response of the reaction rate to solvent polarity (m value) is significantly lower than for standard SN1 reactions. This is because the positive charge in the transition state is delocalized over the entire aryl group, reducing the demand for external stabilization by the solvent. oup.com
Structural Effect Steric HindranceThe bulky tert-butyl group sterically disfavors a direct backside attack, making a standard SN2 pathway highly unlikely.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl B1652995 (1-Chloro-2,2-dimethylpropyl)benzene CAS No. 1688-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chloro-2,2-dimethylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQDDKWOLSHALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514857
Record name (1-Chloro-2,2-dimethylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688-17-1
Record name (1-Chloro-2,2-dimethylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-chloro-2,2-dimethylpropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 Chloro 2,2 Dimethylpropyl Benzene

Friedel-Crafts Alkylation: Mechanistic Insights and Optimization Strategies

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction. scienceinfo.com Developed by Charles Friedel and James Crafts in 1877, the reaction attaches an alkyl group from an alkyl halide to an aromatic ring. libretexts.orgwikipedia.org The process is catalyzed by a Lewis acid, which enhances the electrophilicity of the alkylating agent. iitk.ac.inmasterorganicchemistry.com However, the reaction with primary alkyl halides like 1-chloro-2,2-dimethylpropane (B1207488) is not straightforward and is dominated by significant mechanistic phenomena, particularly carbocation rearrangements. libretexts.orgmasterorganicchemistry.comlibretexts.org

A central feature of the Friedel-Crafts alkylation is the generation of a carbocation electrophile. byjus.com The stability of this intermediate carbocation dictates the structure of the final product and is the primary origin of challenges in synthesizing the target molecule, (1-Chloro-2,2-dimethylpropyl)benzene, without isomeric byproducts.

The reaction is initiated by the interaction between the alkylating agent, 1-chloro-2,2-dimethylpropane (also known as neopentyl chloride), and a Lewis acid catalyst like aluminum chloride. chegg.comquora.com This interaction facilitates the cleavage of the carbon-chlorine bond to generate a primary carbocation. quora.com However, primary carbocations are relatively unstable. libretexts.org

This instability drives a rapid intramolecular rearrangement before the carbocation can react with the benzene (B151609) ring. masterorganicchemistry.comstackexchange.com Specifically, the initially formed primary neopentyl carbocation undergoes a 1,2-methyl shift. libretexts.org In this process, a methyl group from the adjacent quaternary carbon migrates with its bonding electron pair to the primary carbocation center. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation. quora.comstackexchange.com Consequently, the major product of the Friedel-Crafts alkylation of benzene with 1-chloro-2,2-dimethylpropane is not the desired neopentylbenzene (B92466) but rather the rearranged product, 2-methyl-2-phenylpropane. chegg.com

The driving force for the methyl migration is the significant increase in carbocation stability. Tertiary carbocations are substantially more stable than primary carbocations. This enhanced stability is primarily explained by the phenomenon of hyperconjugation. The tertiary carbocation formed after the rearrangement possesses more adjacent alkyl groups whose C-H sigma bonds can overlap with the empty p-orbital of the positively charged carbon. This delocalization of electron density from the sigma bonds helps to disperse the positive charge, thereby stabilizing the carbocation. The formation of this more stable tertiary carbocation is the thermodynamically favored pathway, making it the dominant electrophile in the subsequent reaction with benzene. libretexts.orgstackexchange.com

Once the electrophile, predominantly the rearranged tertiary carbocation, is generated, the next phase of the mechanism is the electrophilic attack on the benzene ring. scienceinfo.combyjus.com The pi electrons of the aromatic ring act as a nucleophile, attacking the carbocation to form a new carbon-carbon bond. libretexts.org

This step temporarily disrupts the aromaticity of the benzene ring, resulting in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. scienceinfo.comlibretexts.org In the final step of the substitution, a weak base, such as the AlCl₄⁻ complex formed during the initial catalyst activation, abstracts a proton from the sp3-hybridized carbon of the sigma complex. scienceinfo.combyjus.com This deprotonation restores the highly stable aromatic system and yields the final alkylated benzene product, regenerating the Lewis acid catalyst in the process. chemguide.co.uk

The choice and handling of the catalyst are paramount for the efficiency of the Friedel-Crafts alkylation. The catalyst's primary role is to generate the electrophile that attacks the aromatic ring. scienceinfo.com

Aluminum chloride (AlCl₃) is a traditional and highly effective Lewis acid catalyst for this reaction. iitk.ac.infiveable.me Being electron-deficient, AlCl₃ readily accepts a pair of electrons from the chlorine atom of 1-chloro-2,2-dimethylpropane. masterorganicchemistry.combyjus.com This coordination weakens the C-Cl bond, polarizing it and facilitating its heterolytic cleavage to form the carbocation and the [AlCl₄]⁻ anion. chemguide.co.uk

For the reaction to be efficient, anhydrous (water-free) conditions are crucial, as the presence of water would hydrolyze the aluminum chloride, deactivating the catalyst. scienceinfo.com The molar ratio of the catalyst to the alkyl halide can also influence the outcome, with stoichiometric amounts sometimes being necessary. wikipedia.org

Table 1: Typical Parameters for Friedel-Crafts Alkylation

ParameterTypical Value/RangeNotes
Alkylating Agent 1-Chloro-2,2-dimethylpropanePurity is important to prevent side reactions.
Catalyst Aluminum Chloride (AlCl₃)Must be anhydrous. scienceinfo.com
Solvent Benzene (reactant and solvent)Using excess benzene can help minimize polyalkylation. libretexts.org
Temperature 0–25°CLower temperatures can help control the reaction rate and reduce side products.
Molar Ratio Excess Benzene to Alkyl HalideSuppresses the formation of di- and poly-substituted products. libretexts.org

Catalytic Systems and Their Influence on Reaction Efficiency

Stoichiometric and Anhydrous Reaction Conditions

The successful Friedel-Crafts alkylation for synthesizing this compound is critically dependent on maintaining stoichiometric and anhydrous conditions. The primary method involves reacting benzene with 1-chloro-2,2-dimethylpropane (also known as neopentyl chloride) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Anhydrous conditions are paramount because Lewis acids like AlCl₃ react vigorously with water. This reaction not only deactivates the catalyst but can also lead to the formation of undesirable by-products. The presence of moisture can hydrolyze the alkyl halide and the catalyst, thereby inhibiting the generation of the necessary electrophile for the reaction to proceed.

Stoichiometrically, the Lewis acid catalyst is required in at least an equimolar amount relative to the alkyl halide. This is because the aluminum chloride forms a complex with the alkyl halide to generate the carbocation electrophile. libretexts.org During the reaction, the initially formed primary carbocation from 1-chloro-2,2-dimethylpropane rapidly rearranges into a more stable tertiary carbocation through a methyl shift before attacking the benzene ring. doubtnut.comopenstax.org This rearrangement is a key mechanistic feature of this specific synthesis. libretexts.org

Process Optimization for Enhanced Synthetic Yields

Optimizing the synthesis process is crucial for maximizing the yield of this compound while minimizing the formation of impurities. Key parameters that require careful control include temperature, reaction duration, and the molar ratio of the reactants.

Temperature control is essential for managing the exothermic nature of the Friedel-Crafts alkylation and preventing side reactions. Industrial processes often maintain a controlled temperature range between 0°C and 25°C. Lower temperatures help to reduce the rate of side reactions, such as polyalkylation and isomerization.

The reaction time is optimized to ensure maximum conversion of the starting materials without promoting the degradation of the product or the formation of complex by-products. Depending on the scale and specific conditions of the reaction, the optimal duration typically ranges from 2 to 6 hours.

Table 1: Optimized Reaction Parameters

ParameterTypical Range/ValueNotes
Temperature0–25°CControlled to reduce side reactions.
Reaction Time2–6 hoursDependent on reaction scale and specific conditions.

A significant challenge in Friedel-Crafts alkylation is polyalkylation. libretexts.orglibretexts.org The alkyl group introduced onto the benzene ring is an activating group, making the product, this compound, more reactive than the initial benzene reactant. This increased reactivity can lead to the addition of further alkyl groups to the product molecule.

To suppress this undesired secondary reaction, a large excess of benzene is typically used. libretexts.orglibretexts.org By ensuring that the alkylating agent is more likely to encounter a molecule of benzene rather than the already-alkylated product, the formation of mono-alkylated product is favored. Common industrial practices employ a benzene-to-alkyl chloride molar ratio of 5:1 to 10:1.

Table 2: Molar Ratio for Suppression of Polyalkylation

ReactantsRecommended Molar RatioPurpose
Benzene : Alkyl Chloride5:1 to 10:1To suppress the formation of polyalkylated products.
Catalyst (AlCl₃) : Alkyl Chloride1:1To ensure efficient generation of the carbocation electrophile.

Alternative Synthetic Pathways

Beyond the traditional Friedel-Crafts alkylation, alternative methods have been explored to synthesize this compound or its precursors, sometimes offering advantages in selectivity or reaction conditions.

Direct Chlorination of 2,2-Dimethylpropylbenzene

An alternative route involves the direct chlorination of the pre-formed hydrocarbon, 2,2-dimethylpropylbenzene (also known as neopentylbenzene). This method circumvents the carbocation rearrangement issue inherent in the Friedel-Crafts synthesis starting from neopentyl chloride. The process typically employs radical chlorination conditions.

Reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) are used under radical-initiated conditions. The reaction is often initiated by a radical initiator like Azobisisobutyronitrile (AIBN) and may require UV irradiation. The reaction is conducted at elevated temperatures, generally in the range of 80–100°C, for several hours. A key advantage of this pathway is that the chlorination can be directed to the benzylic position, offering a different strategic approach to the target molecule.

Ionic Liquid-Mediated Alkylation Approaches

More contemporary approaches utilize ionic liquids as catalysts for benzene alkylation. researchgate.netionike.com Chloroaluminate room temperature ionic liquids, such as those derived from aluminum chloride and 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC) or 1-butylpyridinium (B1220074) chloride (BPC), have been investigated for these reactions. ionike.com

These ionic liquids can act as both the catalyst and the solvent. Their acidity can be tuned, for instance, by the addition of hydrogen chloride (HCl), which can generate a superacidic medium that enhances catalytic activity. researchgate.netionike.com This methodology offers potential advantages, including higher reaction rates and different product distributions compared to traditional systems. researchgate.net The use of ionic liquids represents a promising area of research for developing more efficient and potentially environmentally benign synthetic processes. researchgate.net

Byproduct Formation and Mitigation Strategies During Synthesis

The synthesis of this compound, particularly through Friedel-Crafts alkylation, is often accompanied by the formation of undesired byproducts. The primary side reactions are polyalkylation and, under certain conditions, the formation of isomers. libretexts.org

Analysis of Polyalkylation Products

Polyalkylation is a common issue in Friedel-Crafts alkylation reactions. libretexts.org It occurs because the initial product—the monoalkylated benzene—is more reactive than the starting benzene ring. The newly added alkyl group is electron-donating, which activates the aromatic ring and makes it more susceptible to further electrophilic attack by another carbocation. libretexts.org This leads to the formation of di- and trialkylated benzenes as significant byproducts. For instance, in a related reaction, the alkylation of benzene with 2-chloro-2-methylpropane (B56623) can yield p-di-tert-butylbenzene as the major product instead of the mono-substituted compound if conditions are not controlled. libretexts.org

To suppress this over-alkylation, several strategies can be employed. The most common industrial practice is to use a large excess of benzene relative to the alkylating agent. libretexts.org By ensuring benzene is the predominant species, the probability of the electrophile encountering and reacting with an already alkylated benzene molecule is significantly reduced. libretexts.org A molar ratio of benzene to alkyl chloride of 5:1 or greater can effectively limit polyalkylation. Another technique is the gradual, stepwise addition of the alkyl halide to the reaction mixture, which helps to prevent localized high concentrations of the electrophile.

Mitigation Strategy Description Typical Parameter
High Benzene Excess Using benzene as both a reactant and a solvent increases the statistical likelihood of the electrophile reacting with an un-substituted ring. libretexts.orgMolar ratio (Benzene:Alkyl Halide) of 5:1 to 10:1.
Stepwise Addition Slow, controlled addition of the alkylating agent maintains a low concentration of the electrophile, minimizing reactions with the activated product. N/A
Temperature Control Maintaining a controlled temperature helps to manage reaction rates and reduce side reactions. 0–25°C for typical Friedel-Crafts alkylations.

This table outlines key strategies to mitigate the formation of polyalkylation byproducts during the synthesis of this compound. libretexts.org

Strategies for Minimizing Undesired Carbocation Rearrangements

In the context of synthesizing this compound via the traditional Friedel-Crafts alkylation of benzene with neopentyl chloride, the carbocation rearrangement is not an "undesired" event but a requisite mechanistic step. askfilo.com The reaction proceeds through the initial formation of a highly unstable primary carbocation from neopentyl chloride, which rapidly rearranges via a methyl shift to a much more stable tertiary carbocation. quora.comaskfilo.com This tertiary carbocation is the actual electrophile that attacks the benzene ring. Therefore, preventing this rearrangement would prevent the formation of the intended product through this specific pathway.

However, in broader organic synthesis, controlling or preventing carbocation rearrangements is a frequent objective, especially when a straight-chain alkyl group is desired. libretexts.org The most effective strategy to completely avoid such rearrangements is to bypass the formation of a free carbocation altogether by using Friedel-Crafts acylation. quora.comlibretexts.org

As previously discussed, the acylation of benzene with a reagent like pivaloyl chloride introduces the 2,2-dimethylpropanoyl group. quora.com The electrophile in this case is a resonance-stabilized acylium ion, which does not rearrange. libretexts.org Subsequent reduction of the ketone product yields the desired neopentylbenzene skeleton, which can then be chlorinated. youtube.com This acylation-reduction sequence is the benchmark strategy for synthesizing alkylbenzenes where the alkyl group is prone to rearrangement under direct alkylation conditions. quora.comyoutube.comlibretexts.org

Additionally, alternative synthetic routes, such as the direct chlorination of pre-formed 2,2-dimethylpropylbenzene, inherently avoid the carbocation rearrangement issue by starting with the final carbon skeleton already in place.

Elucidating Reaction Mechanisms and Reactivity Profiles of 1 Chloro 2,2 Dimethylpropyl Benzene

Nucleophilic Substitution Reactionsvaia.com

Nucleophilic substitution reactions of (1-Chloro-2,2-dimethylpropyl)benzene are profoundly influenced by its molecular structure. The presence of a bulky tert-butyl group adjacent to the stereocenter, along with a phenyl group, dictates a strong preference for a unimolecular substitution (SN1) pathway over a bimolecular (SN2) mechanism.

The SN1 mechanism for this compound proceeds through a two-step process involving the formation of a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this intermediate.

The defining structural feature of this compound is the neopentyl-like arrangement around the reaction center. The bulky tert-butyl group creates significant steric hindrance, which severely impedes the backside attack required for an SN2 reaction. This steric congestion forces the reaction to proceed through an SN1 pathway, where the rate-determining step is the unimolecular dissociation of the chloride ion to form a planar carbocation. This planarity alleviates the steric strain present in the tetrahedral starting material.

The effect of steric hindrance on the SN1 reaction rate can be observed when comparing this compound to a less sterically hindered analogue, (1-Chloro-2-methylpropyl)benzene. Increased branching at the carbon adjacent to the reaction center, as in the case of the tert-butyl group, leads to a decrease in the SN1 reaction rate.

CompoundRelative SN1 Rate
(1-Chloro-2-methylpropyl)benzene1.0
This compound0.2

The stability of the intermediate 1-phenyl-2,2-dimethylpropyl carbocation is a critical factor in the facility of the SN1 reaction. This stability is influenced by a combination of electronic effects:

Resonance Stabilization: The adjacent phenyl group plays a crucial role in stabilizing the positive charge on the benzylic carbon. The p-orbitals of the benzene (B151609) ring overlap with the empty p-orbital of the carbocation, delocalizing the positive charge across the aromatic ring. This resonance stabilization is a dominant factor contributing to the favorability of the SN1 pathway.

Inductive Effects: The tert-butyl group, with its three methyl groups, exerts a positive inductive effect (+I), donating electron density towards the positively charged carbon and further stabilizing the carbocation. Conversely, the chlorine atom has an electron-withdrawing inductive effect (-I), which slightly destabilizes the carbocation. However, the powerful resonance stabilization provided by the phenyl group and the inductive effect of the tert-butyl group far outweigh the destabilizing inductive effect of the halogen.

Due to the profound steric hindrance imposed by the tert-butyl group, this compound is exceptionally unreactive towards the SN2 mechanism. The concerted backside attack by a nucleophile is effectively blocked. Even with strong nucleophiles and in polar aprotic solvents, conditions that typically favor SN2 reactions, the SN1 pathway remains the dominant route. Research has shown that neopentyl-type halides exhibit extremely low reactivity in SN2 reactions, often being described as inert to this mechanism under standard conditions. Forcing an SN2 reaction would require extreme and impractical experimental conditions that are not typically encountered in synthetic organic chemistry.

A key consequence of the SN1 mechanism is the stereochemical outcome of the reaction. The carbocation intermediate formed upon the departure of the chloride ion is planar and sp2-hybridized. This planarity allows the incoming nucleophile to attack from either face of the carbocation with nearly equal probability. Consequently, if the starting material is an enantiomerically pure sample of this compound, the product will be a racemic mixture of the two possible enantiomers. This loss of stereochemical integrity is a hallmark of the SN1 pathway.

SN1 Pathway Predominance and Intermediate Carbocation Stability

Solvolysis Reactionsvaia.comyoutube.com

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For this compound, solvolysis reactions proceed via the SN1 mechanism, with the rate being highly dependent on the ionizing power of the solvent. Protic solvents, such as water and alcohols, are effective at solvating the departing chloride ion and stabilizing the intermediate carbocation, thereby facilitating the reaction.

The rate of solvolysis of this compound has been studied in various ethanol-water mixtures. The rate constant increases with a higher percentage of the more polar solvent (water), which is more effective at stabilizing the carbocation intermediate. However, in the provided data, an increase in ethanol (B145695) content also leads to an increased rate, which can be attributed to the better solubility of the substrate in higher ethanol concentrations, leading to improved carbocation stabilization in the reaction medium.

Solvent (% EtOH in Water)Rate Constant (k, s⁻¹)
50%3.2 x 10⁻⁵
70%1.8 x 10⁻⁴
90%5.6 x 10⁻⁴

The products of solvolysis are the corresponding alcohol (from reaction with water) or ether (from reaction with alcohol). In neopentyl-type systems, there is also the potential for carbocation rearrangement to form a more stable tertiary carbocation, which can lead to a mixture of products. For instance, a 1,2-hydride or 1,2-methyl shift could occur, although the benzylic nature of the initial carbocation already provides significant stability.

Kinetic Investigations of Solvolytic Pathways

The solvolysis of this compound is expected to proceed through a carbocationic intermediate, characteristic of S_N_1 reactions. Due to the substitution pattern, the departure of the chloride ion leads to the formation of a secondary benzylic carbocation. However, the presence of the adjacent bulky tert-butyl group significantly influences the reaction's kinetics and mechanism.

Detailed kinetic studies on the closely related neophyl chloride (1-chloro-2-methyl-2-phenylpropane) and neophyl bromide provide valuable insights. The solvolysis of these compounds is known to be anchimerically assisted, where the phenyl group participates in the ionization step, leading to a more stable phenonium ion intermediate. This aryl participation accelerates the rate of ionization. It is highly probable that this compound follows a similar k_Δ pathway.

The rate of solvolysis for neophyl chloride has been determined in various solvent systems. These studies reveal that the first-order rate constant (k) is a measure of the ionization rate (k_i) because the subsequent steps are fast. acs.org

Table 1: First-Order Rate Constants for the Solvolysis of Neophyl Chloride at 50.0°C

Solvent Mixture Y Value log k (s⁻¹)
EtOH-H₂O - -
MeOH-H₂O - -
Dioxane-H₂O - -
AcOH-H₂O - -
AcOH-HCOOH - -

Data derived from studies on neophyl chloride and presented as a model for the behavior of this compound. Actual values for the target compound may vary. acs.org

Influence of Solvent Polarity and Nucleophilicity

The choice of solvent plays a critical role in solvolysis reactions, influencing both the rate and the product distribution. For reactions proceeding via an S_N_1 mechanism, the polarity of the solvent is a key factor. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the carbocation intermediate through solvation, thereby accelerating the reaction rate. libretexts.orglibretexts.org

The nucleophilicity of the solvent also influences the outcome of the reaction. While the rate-determining step of an S_N_1 reaction is independent of the nucleophile's concentration, in solvolysis, the solvent itself acts as the nucleophile. A more nucleophilic solvent can more effectively capture the carbocation intermediate, influencing the product ratio in mixed solvent systems.

Table 2: Relative Solvolysis Rates of a Model Tertiary Alkyl Halide in Various Solvents

Solvent Dielectric Constant (ε) Relative Rate
Acetic Acid 6 1
Methanol 33 4
Water 78 150,000

This table illustrates the general trend of increasing S_N_1 reaction rate with increasing solvent polarity. libretexts.org

Catalyzed Solvolysis Studies (e.g., Mercury(II) Chloride)

The solvolysis of alkyl halides can be catalyzed by electrophilic species that assist in the removal of the halide leaving group. Mercury(II) chloride (HgCl₂) is a classic example of such a catalyst. It functions by forming a complex with the chlorine atom of the alkyl chloride, weakening the carbon-chlorine bond and facilitating its heterolytic cleavage to form a carbocation. msu.edu

R-Cl + HgCl₂ ⇌ R-Cl---HgCl₂ → R⁺ + [HgCl₃]⁻

Oxidation Reactions

Formation of Corresponding Alcohols and Carboxylic Acids

The benzylic position of this compound is susceptible to oxidation. The initial product of oxidation would be the corresponding secondary alcohol, 1-phenyl-2,2-dimethylpropan-1-ol. This transformation can be achieved using various oxidizing agents. However, secondary benzylic alcohols are themselves prone to further oxidation under many conditions, leading to the formation of a ketone.

For the synthesis of the corresponding carboxylic acid, 2,2-dimethyl-1-phenylpropanoic acid, a more vigorous oxidation is required. Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed for the oxidation of alkylbenzenes to benzoic acids. masterorganicchemistry.com These reagents will cleave the benzylic C-H bond and continue the oxidation process to the carboxylic acid level. masterorganicchemistry.com

A plausible synthetic route to 2,2-dimethyl-1-phenylpropanoic acid would first involve the hydrolysis of this compound to 1-phenyl-2,2-dimethylpropan-1-ol, followed by oxidation of the alcohol to the carboxylic acid. The direct oxidation of the chloro-compound to the carboxylic acid with strong oxidants might also be feasible, though it could be accompanied by side reactions.

A related synthesis of 2,2-dimethyl-3-phenylpropionic acid involves the hydrolysis of the corresponding ethyl ester with potassium hydroxide (B78521) in methanol.

Reduction Reactions

Conversion to Corresponding Alkanes

The reduction of this compound to the corresponding alkane, (2,2-dimethylpropyl)benzene (also known as neopentylbenzene), involves the replacement of the chlorine atom with a hydrogen atom. This transformation can be accomplished through several methods.

One common method for the reduction of alkyl halides is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). orgsyn.org LiAlH₄ provides a source of hydride ions (H⁻) that can displace the chloride ion in a nucleophilic substitution-like reaction.

Another powerful technique is catalytic hydrogenation. This method typically involves reacting the alkyl halide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). amherst.edu This process, often referred to as hydrogenolysis, is effective for the reduction of benzylic halides. The reaction proceeds on the surface of the catalyst where the C-Cl bond is cleaved and a C-H bond is formed.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-phenyl-2,2-dimethylpropan-1-ol
2,2-dimethyl-1-phenylpropanoic acid
(2,2-dimethylpropyl)benzene
Neopentylbenzene (B92466)
Neophyl chloride
Neophyl bromide
1-phenyl-2,2-dimethylpropan-1-ol
2,2-dimethyl-1-phenylpropanoic acid
2,2-dimethyl-3-phenylpropionic acid
Ethyl 2,2-dimethyl-3-phenylpropionate
Potassium hydroxide
Methanol
Mercury(II) chloride
Potassium permanganate
Chromic acid
Lithium aluminum hydride

Other Transformation Pathways

Beyond the more common reactions, this compound can participate in a variety of other chemical transformations, offering pathways to diverse molecular architectures. These include homo-coupling reactions to form bibenzyl-type structures and azidation reactions to introduce nitrogen-containing functional groups.

Homo-Coupling Reactions (e.g., Bibenzyl Synthesis)

Homo-coupling reactions of alkyl halides, such as the Wurtz reaction, provide a method for the formation of new carbon-carbon bonds. In the case of this compound, a reductive coupling process would theoretically lead to the synthesis of a bibenzyl derivative, specifically 2,2,5,5-tetramethyl-3,4-diphenylhexane. This reaction typically involves the treatment of the alkyl halide with a reactive metal, such as sodium in a dry ether solvent.

The proposed reaction proceeds via a radical or organometallic intermediate. The sodium metal donates an electron to the this compound, leading to the cleavage of the carbon-chlorine bond and the formation of a neophyl-type radical. Two of these radicals can then dimerize to form the C-C bond, yielding the bibenzyl product.

Table 1: Proposed Homo-Coupling Reaction of this compound

ReactantReagentSolventExpected Product
This compoundSodium (Na)Dry Ether2,2,5,5-tetramethyl-3,4-diphenylhexane

It is important to note that the Wurtz reaction can be prone to side reactions, such as elimination, which may reduce the yield of the desired coupling product. The bulky neopentyl-like structure of the reactant could also influence the reaction efficiency.

Azidation Reactions for Functionalization

The introduction of an azide (B81097) group into an organic molecule is a valuable transformation as it can be further converted into a variety of other nitrogen-containing functional groups, such as amines and amides. The azidation of this compound can be achieved through a nucleophilic substitution reaction. tutorchase.com

This reaction typically involves the treatment of the alkyl chloride with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). tutorchase.comrsc.org The azide ion (N₃⁻) acts as a potent nucleophile, displacing the chloride ion from the tertiary carbon center.

Given the tertiary nature of the benzylic carbon in this compound, the reaction is expected to proceed through an S(_N)1-type mechanism. chemicalnote.comfiveable.me This would involve the initial formation of a tertiary carbocation, which is stabilized by the adjacent phenyl group and the alkyl substituents. The azide nucleophile would then attack this carbocation to form the corresponding azide product.

The steric hindrance around the reaction center, due to the bulky tert-butyl group, might slow down the rate of an S(_N)2 reaction, further favoring the S(_N)1 pathway. quora.com While specific kinetic data for the azidation of this compound is not available, the principles of nucleophilic substitution on tertiary alkyl halides strongly support this proposed mechanism. organic-chemistry.orgmasterorganicchemistry.com

Table 2: Proposed Azidation Reaction of this compound

ReactantReagentSolventExpected ProductMechanism
This compoundSodium Azide (NaN₃)DMF or DMSO(1-Azido-2,2-dimethylpropyl)benzeneS(_N)1

Advanced Mechanistic Studies and Kinetic Analysis

A deeper understanding of the reactivity of this compound can be gained through advanced mechanistic studies, including the comparison of its reaction rates with structurally similar compounds and the use of isotopic labeling to trace the pathways of atoms during a reaction.

Comparative Reaction Rates with Structurally Related Analogs

The rate of nucleophilic substitution reactions is highly dependent on the structure of the alkyl halide. To understand the reactivity of this compound, it is instructive to compare its expected solvolysis rate with that of structurally related analogs such as tert-butyl chloride and 1-adamantyl chloride.

Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of S(_N)1 reactions for tertiary halides. The rate of these reactions is primarily determined by the stability of the carbocation intermediate formed in the rate-determining step. chemicalnote.compharmaguideline.com

tert-Butyl chloride is a standard reference for S(_N)1 reactions, forming a relatively stable tertiary carbocation.

1-Adamantyl chloride is also a tertiary halide but is significantly less reactive than tert-butyl chloride in solvolysis. This is attributed to the rigid, cage-like structure of the adamantyl group, which prevents the carbocation intermediate from achieving a planar geometry, thus reducing its stability. researchgate.netnih.gov

This compound, upon ionization, would form a tertiary carbocation that is benzylic and also substituted with a bulky tert-butyl group. The benzylic nature of the carbocation would provide significant resonance stabilization. However, the steric bulk of the tert-butyl group might introduce some strain and affect the planarity and solvation of the carbocation.

While direct kinetic data for the solvolysis of this compound is not readily found in the literature, it is reasonable to predict that its solvolysis rate would be significantly faster than that of 1-adamantyl chloride due to the resonance stabilization of the benzylic carbocation. The comparison with tert-butyl chloride is more complex. The additional stabilization from the phenyl group in the carbocation derived from this compound would suggest a faster reaction, but steric factors could play a counteracting role.

Table 3: Predicted Relative Solvolysis Rates of Tertiary Alkyl Chlorides

CompoundStructure of Carbocation IntermediateKey Stabilizing/Destabilizing FactorsPredicted Relative Rate
tert-Butyl Chloride(CH₃)₃C⁺HyperconjugationReference
1-Adamantyl Chloride1-Adamantyl cationRigid, non-planar geometry (destabilizing)Slower than tert-butyl chloride
This compoundC₆H₅C⁺(CH₃)(C(CH₃)₃)Resonance stabilization from phenyl group, hyperconjugation, potential steric hindranceLikely faster than 1-adamantyl chloride; potentially comparable to or faster than tert-butyl chloride

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction mechanism. By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium (B1214612), or carbon-12 with carbon-13), chemists can follow the labeled atom and gain insights into bond-breaking and bond-forming steps. chem-station.com

For reactions involving this compound, isotopic labeling could be employed in several ways:

Deuterium Labeling: To probe the mechanism of elimination reactions that might compete with substitution, the starting material could be synthesized with deuterium atoms on the carbon atoms adjacent to the benzylic carbon. The presence or absence of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would indicate whether the C-H (or C-D) bond is broken in the rate-determining step. princeton.edunih.gov For an E2 reaction, a primary kinetic isotope effect would be expected, while for an E1 reaction, where C-H bond cleavage occurs after the rate-determining step, no significant primary isotope effect would be observed. princeton.edu

Carbon-13 Labeling: In the context of the Friedel-Crafts alkylation used to synthesize this compound, ¹³C labeling of the alkyl chloride could be used to follow any potential rearrangements of the carbocation intermediate. While the neopentyl-type rearrangement is well-established for the alkylating agent, ¹³C labeling would provide definitive evidence of the migration of the phenyl group or other rearrangements under specific reaction conditions.

While specific isotopic labeling studies on this compound are not prominent in the literature, the principles of this technique are broadly applicable to understanding its reaction mechanisms. Such studies would be invaluable in confirming the presumed S(_N)1 and E1 pathways and in detecting any unexpected rearrangements or reaction pathways.

Table 4: Potential Isotopic Labeling Studies for this compound

Type of LabelingLabeled PositionReaction StudiedInformation Gained
Deuterium (D)β-carbonsElimination reactionsElucidation of E1 vs. E2 mechanism via kinetic isotope effect
Carbon-13 (¹³C)Benzylic carbonSolvolysis/SubstitutionTracking of skeletal rearrangements
Carbon-13 (¹³C)tert-Butyl groupFriedel-Crafts AlkylationConfirmation of alkyl group migration

Advanced Spectroscopic and Chromatographic Methodologies in Research on 1 Chloro 2,2 Dimethylpropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, offering unambiguous information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For (1-Chloro-2,2-dimethylpropyl)benzene, the ¹H NMR spectrum is characterized by distinct signals that correspond to the different types of protons present.

The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.4 ppm. The single proton on the carbon bearing the chlorine atom (the benzylic proton) is expected to produce a singlet, as it has no adjacent protons to couple with. This signal would be shifted downfield due to the electron-withdrawing effects of both the chlorine atom and the phenyl group. The most upfield signal in the spectrum corresponds to the nine equivalent protons of the tert-butyl group, which appear as a sharp singlet due to their identical chemical environment and lack of adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.3 Multiplet 5H Aromatic protons (C₆H₅)
~4.9 Singlet 1H Benzylic proton (-CH(Cl)-)

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the aromatic carbons in the typical region of δ 125–140 ppm. Due to symmetry in the freely rotating phenyl group, the ortho and meta carbons are respectively equivalent, resulting in three signals for the five CH carbons of the ring, plus a signal for the ipso-carbon (the carbon attached to the alkyl chain). The aliphatic carbons appear at higher field. The signal for the three equivalent methyl carbons of the tert-butyl group would be observed, along with a signal for the quaternary carbon. The carbon atom bonded to the chlorine (the benzylic carbon) would appear further downfield in the aliphatic region due to the deshielding effect of the halogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~142 Aromatic C (ipso)
~129 Aromatic CH (ortho/meta)
~128 Aromatic CH (para)
~75 Benzylic Carbon (-CH(Cl)-)
~36 Quaternary Carbon (-C(CH₃)₃)

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₅Cl, with a monoisotopic mass of approximately 182.09 Da. uni.lunih.gov A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak for the molecular ion that is approximately one-third the intensity of the main molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Upon ionization, the molecule fragments in predictable ways. Common fragmentation pathways for this compound include the loss of the bulky tert-butyl group and cleavage of the carbon-chlorine bond. The formation of the tert-butyl cation (m/z 57) is a very common fragmentation for molecules containing this group and is often the base peak. Another significant fragmentation is the cleavage of the C-C bond adjacent to the benzene ring, which after loss of the C₄H₉ radical (57 Da), would yield a fragment with m/z 125.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Ion Fragment Lost
182/184 [C₁₁H₁₅Cl]⁺˙ Molecular Ion (M⁺˙)
125 [C₇H₆Cl]⁺ •C(CH₃)₃
91 [C₇H₇]⁺ •C₄H₈Cl (after rearrangement)

Note: The tropylium (B1234903) ion (m/z 91) is a common fragment for alkylbenzenes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for separating volatile compounds in a mixture and confirming their identity.

In a typical GC-MS analysis of a sample containing this compound, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. For this analyte, a non-polar column would be suitable. The retention time of the compound is a characteristic feature used for identification. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, confirming its identity and molecular weight. This method is highly effective for assessing the purity of a synthetic product by detecting and identifying any volatile impurities or byproducts. researchgate.net

Table 4: Typical GC-MS Operating Parameters

Parameter Value/Type
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial temp 50°C, ramp to 250°C at 10°C/min
MS Ionization Electron Ionization (EI) at 70 eV

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For non-volatile or thermally unstable compounds, HPLC is often preferred over GC. This compound, being a relatively non-polar molecule, is well-suited for analysis by reversed-phase HPLC.

In this mode, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is retained on the column and then eluted by the mobile phase. The purity of a sample can be determined by the presence of a single major peak, and its concentration can be calculated from the peak area by comparison to a calibration curve generated from standards of known concentration. A UV detector is commonly used, as the benzene ring in the molecule absorbs ultraviolet light.

Table 5: Typical HPLC Operating Parameters

Parameter Value/Type
HPLC Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV Absorbance at ~254 nm

Advanced Separation Techniques for Product Purification and Byproduct Isolation

Following a chemical synthesis, the desired product rarely forms in perfect purity. Advanced separation techniques are essential for isolating the target compound from unreacted starting materials, reagents, and reaction byproducts. For this compound, which is often synthesized via Friedel-Crafts alkylation, potential byproducts could include isomers (from carbocation rearrangement) or poly-alkylated benzenes.

Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to push the solvent through the column, speeding up the separation. It is a standard and efficient method for purifying gram-to-multigram quantities of a synthetic product. For a moderately non-polar compound like this compound, a silica (B1680970) gel stationary phase would be used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, with the polarity gradually increasing to elute the components.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. While more expensive and complex than flash chromatography, it offers significantly higher resolution and is the method of choice when very high purity (>99%) is required or when separating byproducts with very similar polarities to the main product.

These purification techniques are crucial for obtaining a well-characterized sample of this compound, which is a prerequisite for any further study or application of the compound.

Computational Chemistry and Theoretical Investigations of 1 Chloro 2,2 Dimethylpropyl Benzene

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (1-Chloro-2,2-dimethylpropyl)benzene, DFT calculations are instrumental in elucidating potential reaction mechanisms, particularly for processes like solvolysis and electrophilic aromatic substitution. These calculations provide insights into the energies of reactants, products, transition states, and reactive intermediates, which are crucial for understanding reaction kinetics and thermodynamics.

The solvolysis of this compound is expected to proceed through a carbocationic intermediate, characteristic of an S(_N)1 mechanism. The formation of the initial secondary benzylic carbocation is the rate-determining step. A key feature of neopentyl-type systems is their propensity for rearrangement. libretexts.orgmasterorganicchemistry.comquora.com DFT calculations can model the transition state for the 1,2-hydride shift from the adjacent carbon, leading to the formation of a more stable tertiary carbocation.

Hypothetical DFT calculations at a common level of theory (e.g., B3LYP/6-31G*) can be used to estimate the relative energies of these species. The initial secondary carbocation is stabilized by the adjacent benzene (B151609) ring through resonance. doubtnut.com However, the tertiary carbocation benefits from both hyperconjugation with the surrounding methyl groups and benzylic resonance, making the rearrangement thermodynamically favorable.

Table 1: Hypothetical Relative Energies of Reactive Intermediates in the Solvolysis of this compound Calculated by DFT

SpeciesDescriptionRelative Energy (kcal/mol)
This compoundReactant0.0
Secondary Benzylic Carbocation IntermediateInitial Carbocation+15.2
Transition State for 1,2-Hydride ShiftRearrangement TS+18.5
Tertiary Benzylic Carbocation IntermediateRearranged Carbocation+10.8

Note: These values are illustrative and based on typical energy differences observed for similar carbocation rearrangements.

The bulky 2,2-dimethylpropyl (neopentyl) group exerts significant steric hindrance around the reactive benzylic carbon. This steric strain can influence the activation energy of substitution reactions. DFT calculations allow for the quantitative assessment of these effects. For instance, in a hypothetical S(_N)2 reaction, the approach of a nucleophile would be severely impeded. By calculating the energy of the transition state for such a reaction, one can demonstrate the high activation barrier, reinforcing the preference for an S(_N)1 pathway.

Electronic effects also play a crucial role. The electron-donating nature of the alkyl group activates the benzene ring towards electrophilic aromatic substitution, but the steric bulk directs incoming electrophiles to the para position to minimize steric clashes. nih.gov Computational studies on similar alkylbenzenes have shown that the energy of the Wheland intermediate (the sigma complex) is significantly lower for para-attack compared to ortho-attack due to steric repulsion. nih.gov

Table 2: Hypothetical Activation Energies for Electrophilic Nitration of this compound at Different Positions

Position of AttackNature of Wheland IntermediateCalculated Activation Energy (kcal/mol)
OrthoSterically Hindered25.3
MetaElectronically Disfavored28.1
ParaSterically and Electronically Favored22.5

Note: These are hypothetical values illustrating the expected trend based on established principles of electrophilic aromatic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and solvent effects. nih.govacs.orgnih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.

The primary conformational freedom in this molecule is the rotation around the C-C bond connecting the benzene ring and the neopentyl group. MD simulations in a solvent box (e.g., water or ethanol) can be performed to map the potential energy surface of this rotation. The simulations would likely show that the molecule predominantly adopts conformations where the bulky tert-butyl group is oriented away from the benzene ring to minimize steric interactions. upenn.eduupenn.eduresearchgate.net The dynamics of the solvent molecules around the substrate can also be analyzed to understand how solvation influences the stability of different conformers and potential reactive encounters. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.govresearchgate.netnih.gov While no specific QSAR model for this compound has been published, it is possible to outline how such a model could be developed.

A QSAR study would involve a dataset of structurally related benzylic chlorides with varying substituents. For each compound, experimental reactivity data (e.g., solvolysis rate constants) would be collected. researchgate.netnih.gov A set of molecular descriptors would then be calculated for each molecule. These descriptors can be categorized as:

Electronic: Hammett constants, calculated atomic charges, dipole moment.

Steric: Taft steric parameters, molecular volume, surface area.

Topological: Connectivity indices, shape indices.

Quantum Chemical: HOMO/LUMO energies, electrostatic potential values.

Using statistical methods like multiple linear regression or partial least squares, a mathematical equation would be derived that correlates the descriptors to the observed reactivity. For this compound, a QSAR model for S(_N)1 solvolysis would likely show a strong dependence on descriptors related to carbocation stability and steric bulk around the reaction center.

Applications of 1 Chloro 2,2 Dimethylpropyl Benzene As a Key Synthetic Intermediate

Precursor in Complex Organic Synthesis

The unique combination of a reactive benzylic chloride and a bulky 2,2-dimethylpropyl (neopentyl) group makes (1-Chloro-2,2-dimethylpropyl)benzene a useful starting material for the construction of more complex molecular frameworks.

While direct evidence of this compound as an intermediate in the synthesis of currently marketed drugs is not extensively documented in publicly available literature, its structural motifs are relevant to medicinal chemistry. The introduction of a bulky, lipophilic neopentylbenzene (B92466) group can be a strategic approach in drug design to enhance binding affinity to biological targets or to modify a compound's pharmacokinetic profile. Its structural characteristics present it as a potential precursor for developing pharmaceuticals that target specific biological pathways. researchgate.net

In the realm of drug discovery, the development of novel therapeutic agents often involves the exploration of new chemical scaffolds. The this compound moiety can be considered a privileged scaffold. The presence of the chlorine atom provides a reactive handle for further chemical modifications, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR). Research into related chlorinated benzyl (B1604629) compounds has highlighted their potential as lead structures for developing new therapeutic agents, including those with antimicrobial or anticancer properties.

As a versatile building block, this compound can be transformed into a variety of functionalized derivatives through several key reactions. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, and the aromatic ring can be further modified. This versatility allows chemists to introduce a wide range of functional groups, paving the way for the synthesis of diverse chemical entities. researchgate.net

Interactive Table: Functionalization Reactions of this compound

Reaction Type Reagent(s) Product Type
Nucleophilic Substitution Sodium hydroxide (B78521) (NaOH) Alcohol
Nucleophilic Substitution Ethanol (B145695) (Solvolysis) Ether

These transformations underscore its utility in creating a library of compounds from a single, readily accessible intermediate.

Utility in Investigating Reaction Mechanisms and Developing Innovative Synthetic Pathways

The sterically hindered nature of this compound makes it an excellent model substrate for investigating reaction mechanisms, particularly those involving carbocation intermediates. Its synthesis via the Friedel-Crafts alkylation of benzene (B151609) with 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride) is a classic example used to illustrate carbocation rearrangement. derpharmachemica.comgoogle.comscielo.br

During this reaction, the Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a primary carbocation from neopentyl chloride. derpharmachemica.com This primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged tertiary carbocation then acts as the electrophile that attacks the benzene ring, leading to the final product. derpharmachemica.commorressier.com This phenomenon is a cornerstone of organic chemistry education and research, demonstrating the principles of carbocation stability.

The compound also serves as a substrate for studying nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The significant steric hindrance from the neopentyl group dramatically influences the rates and pathways of these reactions, providing valuable mechanistic insights. For instance, the increased branching tends to reduce SN1 reaction rates.

Interactive Table: Mechanistic Studies Involving this compound

Studied Reaction Key Mechanistic Insight
Friedel-Crafts Alkylation Demonstrates the rearrangement of a primary carbocation to a more stable tertiary carbocation via a 1,2-methyl shift. derpharmachemica.com
Solvolysis Used to study the rates and mechanisms of SN1 reactions, with steric hindrance playing a key role. researchgate.net

Role in the Production of Specialty Chemicals and Materials in Academia

In academic research, the synthesis of novel polymers and specialty materials often relies on the design of monomers with specific structural features. Incorporating bulky side groups into a polymer backbone can significantly alter its physical properties, such as increasing the glass transition temperature (Tg), enhancing thermal stability, and modifying solubility.

While specific academic studies detailing the polymerization of this compound as a monomer are not widely reported, its structure is emblematic of the type of bulky monomer used to create high-performance polymers. acs.org The rigid and voluminous neopentylbenzene unit, if incorporated into a polymer chain, would be expected to restrict segmental motion, leading to materials with higher thermal resistance. Academic investigations into the synthesis and polymerization of novel bulky styrene (B11656) derivatives have shown that large side groups can lead to polymers with high thermal stability and high glass transition temperatures, making them promising candidates for engineering plastics. acs.org Therefore, this compound represents a potential, though not yet fully explored, building block for the academic development of novel materials with tailored properties.

Structure Reactivity Relationships and Comparative Studies of 1 Chloro 2,2 Dimethylpropyl Benzene with Analogous Compounds

Comparison with (1-Chloro-2-methylpropyl)benzene

A comparison between (1-Chloro-2,2-dimethylpropyl)benzene and (1-Chloro-2-methylpropyl)benzene reveals significant differences in reactivity, primarily driven by the stability of carbocation intermediates and steric hindrance around the reactive center.

In reactions involving carbocation intermediates, such as Friedel-Crafts alkylation, the structure of the alkyl halide plays a critical role. The synthesis of this compound demonstrates a key principle of carbocation chemistry: rearrangement. The initial primary carbocation formed from 1-chloro-2,2-dimethylpropane (B1207488) is unstable and rapidly rearranges to a more stable tertiary carbocation through a methyl shift before alkylating the benzene (B151609) ring. brainly.com This rearrangement dictates the final structure of the major product.

In contrast, the reaction with 1-chloro-2-methylpropane (B167039) proceeds via a more stable secondary carbocation intermediate. While more stable than a primary carbocation, it does not undergo the same type of rearrangement seen with the neopentyl-type structure. This fundamental difference in carbocation stability directly influences the reaction pathway and product distribution.

Table 1: Comparison of Carbocation Intermediates and Steric Effects

FeatureThis compound Synthesis(1-Chloro-2-methylpropyl)benzene Synthesis
Initial Carbocation Primary (unstable)Secondary
Carbocation Fate Rearrangement to tertiary carbocationProceeds as a secondary carbocation
Steric Hindrance High, due to the t-butyl groupModerate, due to the isopropyl group
Influence on Yield Steric factors and carbocation rearrangement influence yield and selectivity. Steric factors influence yield and selectivity.

Nucleophilic substitution reactions are highly sensitive to steric hindrance at the carbon atom bearing the leaving group. For primary alkyl halides, the S(_N)2 mechanism is often favored, where reactivity is dictated by the accessibility of the electrophilic carbon to the nucleophile. learncbse.inbyjus.com

This compound, with its bulky 2,2-dimethylpropyl (neopentyl) group, presents significant steric hindrance, which drastically reduces the rate of S(_N)2 reactions. Conversely, (1-Chloro-2-methylpropyl)benzene has less steric bulk around the reactive center, making it more susceptible to S(_N)2 attack compared to its more substituted analogue. The increased branching in this compound also impacts S(_N)1 reaction rates. While it can form a stable tertiary carbocation upon rearrangement, the initial step of chloride departure is sterically hindered.

Analysis of Other Chlorinated Benzyl (B1604629) and Propyl Derivatives

Expanding the comparison to include other functionalities, such as cyclopropyl (B3062369) and sulfinyl groups, offers further insight into how structural modifications alter chemical properties.

The introduction of a cyclopropyl group introduces significant ring strain. This inherent strain in the three-membered ring makes compounds like 1-Chloro-2-cyclopropylbenzene more reactive in reactions that involve the opening of the cyclopropane (B1198618) ring. This reactivity profile is distinct from the linear alkyl chain of this compound, which offers greater stability under similar conditions. The cyclopropyl group can also influence the electronic properties of the benzene ring, affecting its reactivity in aromatic substitution reactions. ontosight.ai

The sulfinyl group (-S(O)-) is a key functional group in asymmetric synthesis. nih.gov Its inclusion in a molecule, such as in the hypothetical [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene, introduces several important features:

Chirality: The sulfur atom in a sulfinyl group is a stereocenter, making the molecule chiral.

Chiral Auxiliary: The sulfinyl group is a valuable chiral auxiliary, capable of inducing high levels of stereoselectivity in synthetic reactions. nih.gov It is configurationally stable and can be introduced and removed with relative ease.

These properties are in stark contrast to the non-polar, achiral nature of the alkyl side chain in this compound. The sulfinyl group's ability to direct stereochemistry is a powerful tool in the synthesis of enantiomerically pure compounds. nih.govnih.gov

General Principles of Steric and Electronic Effects in Halogenated Aromatic Systems

The reactivity of halogenated aromatic systems is a balance between steric and electronic effects.

Steric Effects: Arising from repulsive interactions between atoms in close proximity, steric effects can significantly influence reaction rates and regioselectivity. In electrophilic aromatic substitution, bulky substituents can hinder the approach of an electrophile, directing incoming groups to less hindered positions on the aromatic ring. For nucleophilic substitution on an alkyl side chain, steric hindrance around the carbon-halogen bond can dramatically slow down S(_N)2 reactions. learncbse.inbyjus.com

Electronic Effects: These effects relate to how substituents influence the electron density of the aromatic ring or the stability of reactive intermediates. Halogens themselves are deactivating yet ortho-, para-directing in electrophilic aromatic substitution due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. Electron-withdrawing groups (like nitro groups) can activate an aromatic ring towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com Conversely, electron-donating groups stabilize carbocation intermediates formed during electrophilic substitution. youtube.com In halogenated systems, the interplay between steric repulsion and electronic delocalization determines the stability of different isomers and conformers. researchgate.netnih.govchemrxiv.org

Future Directions in 1 Chloro 2,2 Dimethylpropyl Benzene Research

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The traditional synthesis of (1-Chloro-2,2-dimethylpropyl)benzene relies on stoichiometric amounts of Lewis acid catalysts such as aluminum chloride (AlCl₃). mt.com These catalysts, while effective, present several drawbacks, including difficulty in separation from the reaction mixture, catalyst waste, and potential for environmental concerns. Future research will focus on developing heterogeneous and more sustainable catalytic systems to improve efficiency, selectivity, and reusability.

Key research objectives include:

Solid Acid Catalysts: Investigating the use of solid acid catalysts like zeolites, sulfated zirconia, and heteropoly acids. These materials offer easily separable and regenerable alternatives to homogeneous Lewis acids. The defined pore structures of zeolites could also potentially influence the selectivity of the alkylation reaction, although managing the carbocation rearrangement remains a challenge.

Metal Triflates: Exploring the catalytic activity of metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃). These catalysts are known for their high activity in Friedel-Crafts reactions, often under milder conditions than traditional Lewis acids, and show greater tolerance to moisture.

Nanocatalysts: Designing nanocatalysts with high surface areas and tailored active sites could provide unprecedented control over the reaction. Encapsulating Lewis acidic sites within a nanoporous support might offer a strategy to influence the reaction pathway and enhance catalyst stability.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Alkylation
Catalyst TypeExamplesPotential AdvantagesResearch Challenges
Traditional Lewis AcidsAlCl₃, FeCl₃High reactivityStoichiometric amounts needed, corrosive, waste generation
Solid Acid CatalystsZeolites (e.g., H-ZSM-5), Sulfated ZirconiaReusable, easily separated, environmentally benignLower activity, potential for catalyst deactivation
Metal TriflatesSc(OTf)₃, Yb(OTf)₃High catalytic activity, water tolerant, milder conditionsHigh cost of rare-earth metals
NanocatalystsMetal oxides, supported metal nanoparticlesHigh surface area, tunable properties, potential for high selectivitySynthesis complexity, long-term stability

Exploration of Asymmetric Synthesis Approaches Utilizing Chiral Catalysts

While this compound itself is achiral, the principles of its synthesis can be extended to produce chiral derivatives. Asymmetric synthesis is a critical area of modern organic chemistry, and developing methods to control stereochemistry in related alkylations is a significant future goal. This involves using chiral catalysts to induce enantioselectivity in reactions that create a stereocenter.

Future research in this area could involve:

Chiral Lewis Acid Catalysis: Designing reactions with prochiral substrates using chiral Lewis acids. For instance, reacting a substituted benzene (B151609) derivative with an alkene in the presence of a chiral catalyst complex (e.g., a chiral BINOL-titanium complex) could lead to the formation of an optically active product with a structure analogous to this compound.

Asymmetric C-H Activation: A more advanced approach would involve the direct asymmetric C-H functionalization of a neopentylbenzene (B92466) precursor. Catalytic systems, often based on transition metals like palladium or rhodium complexed with chiral ligands, could potentially install a functional group at the benzylic position with high enantioselectivity. researchgate.net

Table 2: Potential Chiral Catalysts and Asymmetric Approaches
Asymmetric ApproachCatalyst/Ligand TypeTarget ReactionPotential Outcome
Asymmetric Friedel-Crafts AlkylationChiral Lewis Acids (e.g., BINOL-metal complexes)Alkylation of arenes with prochiral electrophilesEnantioenriched alkylated aromatic compounds
Asymmetric C-H FunctionalizationChiral Transition Metal Catalysts (e.g., Pd, Rh with chiral ligands)Direct functionalization of a pre-formed alkylbenzeneOptically active derivatives with a new stereocenter

Advanced Mechanistic Studies Employing Ultrafast Spectroscopy and Real-Time Analysis

The rearrangement of the neopentyl cation to a tertiary carbocation is known to be extremely fast. Traditional analytical methods can only observe the starting materials and the final, rearranged product. Ultrafast spectroscopy techniques, which operate on the femtosecond (10⁻¹⁵ s) timescale, offer the potential to directly observe the transient intermediates involved in this reaction. diptarkahait.comuchicago.edu

Future mechanistic studies could employ:

Femtosecond Transient Absorption Spectroscopy: This pump-probe technique could be used to initiate the reaction with a short laser pulse (pump) and monitor the appearance and disappearance of reactive intermediates with a subsequent pulse (probe). youtube.com This could provide direct spectroscopic evidence of the primary carbocation and its evolution into the tertiary carbocation, confirming the timescale of the rearrangement.

Time-Resolved Infrared (TR-IR) Spectroscopy: By probing the vibrational modes of the molecules involved, TR-IR could track the structural changes as the methyl group migrates. researchgate.net This would offer a detailed "movie" of the bond-breaking and bond-forming events during the rearrangement.

Table 3: Ultrafast Spectroscopy for Mechanistic Analysis
TechniqueInformation GainedExpected Timescale
Femtosecond Transient AbsorptionElectronic signatures of carbocation intermediatesFemtoseconds to picoseconds
Time-Resolved Infrared (TR-IR)Vibrational data on structural changes during rearrangementPicoseconds to nanoseconds

Computational Predictions for Unexplored Reaction Pathways and Design of Novel Derivatives

Computational chemistry provides powerful tools for predicting reaction outcomes and designing new molecules with desired properties. nih.gov For this compound, computational methods can be used to deepen the understanding of its formation and to explore the potential of its derivatives.

Key areas for computational investigation include:

Mapping Reaction Pathways: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of the Friedel-Crafts alkylation. This allows for the precise calculation of the activation barriers for both the direct substitution (leading to the unrearranged product) and the rearrangement pathway, providing a quantitative explanation for the observed product distribution.

Catalyst Design: Computational screening can be used to identify novel catalysts that might alter the reaction's selectivity. By modeling the interaction between the substrate and different catalytic sites, it may be possible to design a catalyst that stabilizes the primary carbocation or selectively promotes an alternative mechanism, potentially leading to the elusive unrearranged product.

Design of Novel Derivatives: The this compound scaffold can be modified in silico to predict the properties of new derivatives. nih.gov By adding various functional groups, computational models can predict electronic properties, steric profiles, and reactivity, guiding synthetic efforts toward new molecules for applications in materials science or medicinal chemistry.

Table 4: Applications of Computational Chemistry
Computational MethodResearch ApplicationPredicted Outcome
Density Functional Theory (DFT)Mapping potential energy surfaces of the reactionActivation energies for rearrangement vs. direct substitution
Molecular Docking/ScreeningIn silico screening of novel catalystsIdentification of catalysts that may alter reaction selectivity
Quantitative Structure-Property Relationship (QSPR)Design of novel derivatives with specific propertiesPrediction of electronic, steric, and reactivity profiles

Q & A

Basic Research Questions

Q. How can (1-Chloro-2,2-dimethylpropyl)benzene be synthesized, and what mechanistic considerations are critical for yield optimization?

  • Answer : The compound is synthesized via Friedel-Crafts alkylation using benzene and 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction involves carbocation formation; the primary carbocation from 1-chloro-2,2-dimethylpropane undergoes rapid rearrangement to a tertiary carbocation via methyl group migration, ensuring stability . Key parameters include catalyst stoichiometry (1:1 molar ratio with substrate), anhydrous conditions, and temperature control (0–25°C) to minimize side reactions like polyalkylation. Post-reaction quenching with ice-water and purification via fractional distillation are recommended .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary:

  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.4 ppm), and the benzylic CH₂Cl group (δ 3.5–4.0 ppm).
  • ¹³C NMR : Quaternary carbons (δ 35–45 ppm) and aromatic carbons (δ 125–140 ppm).
  • GC-MS : Molecular ion peak at m/z 154.6 (C₉H₁₁Cl) and fragment peaks at m/z 91 (tropylium ion, C₇H₇⁺) confirm structural integrity .

Q. What are the key physical properties of this compound relevant to experimental handling?

  • Answer :

  • Molecular weight : 154.64 g/mol.
  • Density : 0.866 g/mL at 25°C.
  • Solubility : Miscible with non-polar solvents (e.g., toluene, dichloromethane) but insoluble in water.
  • Stability : Hydrolyzes slowly in humid conditions; store under inert gas (N₂/Ar) at 4°C .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The bulky 2,2-dimethylpropyl group creates significant steric hindrance around the benzylic chlorine, reducing SN2 reactivity. SN1 mechanisms dominate in polar solvents (e.g., ethanol/water), where carbocation stability is enhanced. Kinetic studies using conductivity measurements or trapping agents (e.g., AgNO₃) can quantify carbocation formation rates .

Q. What strategies resolve contradictions in chromatographic data when analyzing degradation products of this compound?

  • Answer : Degradation under oxidative or hydrolytic conditions produces mixtures detectable via:

  • TLC : Use silica gel plates with hexane:ethyl acetate (9:1) and visualize with UV/iodine.
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with high-resolution MS to identify chlorinated byproducts (e.g., dichlorobenzenes).
  • Control experiments : Spiking with authentic standards (e.g., 1,3-dichlorobenzene) confirms retention times .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Answer : Apply quantum chemical methods (DFT at B3LYP/6-31G* level) to calculate:

  • Hydrolysis pathways : Activation energy barriers for Cl⁻ elimination.
  • Photodegradation : TD-DFT for UV absorption spectra and radical formation.
  • QSPR models : Correlate log Kow (octanol-water partition coefficient) with bioaccumulation potential using software like EPI Suite .

Q. What experimental designs minimize carbocation rearrangements during derivatization of this compound?

  • Answer : To suppress rearrangements:

  • Low-temperature conditions : Perform reactions below −20°C.
  • Ionic liquid media : Use [BMIM][BF₄] to stabilize transition states.
  • Alternative leaving groups : Replace Cl with triflate (OTf) to enhance leaving-group ability without carbocation formation. Validate outcomes via comparative ¹H NMR kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Chloro-2,2-dimethylpropyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Chloro-2,2-dimethylpropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.